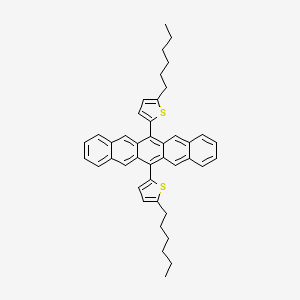
2,2'-(Pentacene-6,13-diyl)bis(5-hexylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Bis(5-hexylthiophene-2-yl)pentacene is an organic semiconductor compound known for its unique structural properties and potential applications in various fields. This compound is part of the pentacene family, which is widely studied for its electronic properties, particularly in organic thin-film transistors (OTFTs) and organic photovoltaic cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(5-hexylthiophene-2-yl)pentacene typically involves the Stille or Suzuki coupling reactions. These reactions are used to form the carbon-carbon bonds between the pentacene core and the thiophene units. The process generally includes the following steps:
Preparation of the Pentacene Core: The pentacene core is synthesized through a series of reactions, including cyclization and aromatization.
Coupling Reaction: The thiophene units are attached to the pentacene core using palladium-catalyzed Stille or Suzuki coupling reactions. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 6,13-Bis(5-hexylthiophene-2-yl)pentacene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Bis(5-hexylthiophene-2-yl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Bromine in chloroform at low temperatures.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced forms of the compound with hydrogenated thiophene units.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
6,13-Bis(5-hexylthiophene-2-yl)pentacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioelectronics and biosensors.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of organic semiconductors for OTFTs, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6,13-Bis(5-hexylthiophene-2-yl)pentacene in electronic applications involves its ability to facilitate charge transport. The compound’s conjugated structure allows for efficient electron delocalization, which is crucial for its performance in OTFTs and other electronic devices. The molecular targets include the active layers in electronic devices, where it interacts with other materials to enhance charge mobility and overall device performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and processability.
3,8-Bis(5-hexylthiophen-2-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT): Exhibits high charge carrier mobility.
Poly(3-hexylthiophene) (P3HT): Commonly used in organic electronics for its good film-forming properties.
Uniqueness
6,13-Bis(5-hexylthiophene-2-yl)pentacene stands out due to its unique combination of high charge carrier mobility and structural stability. Its hexylthiophene side chains provide flexibility and enhance solubility, making it suitable for various applications in organic electronics.
Propriétés
Numéro CAS |
922508-51-8 |
|---|---|
Formule moléculaire |
C42H42S2 |
Poids moléculaire |
610.9 g/mol |
Nom IUPAC |
2-hexyl-5-[13-(5-hexylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-19-33-21-23-39(43-33)41-35-25-29-15-11-13-17-31(29)27-37(35)42(40-24-22-34(44-40)20-10-8-6-4-2)38-28-32-18-14-12-16-30(32)26-36(38)41/h11-18,21-28H,3-10,19-20H2,1-2H3 |
Clé InChI |
ILQLSMZFTGTEKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


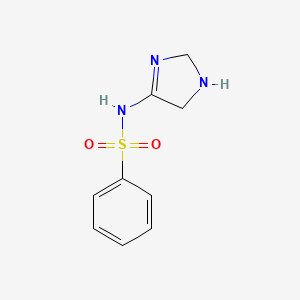
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
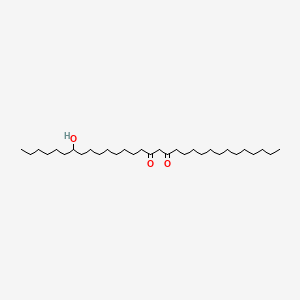
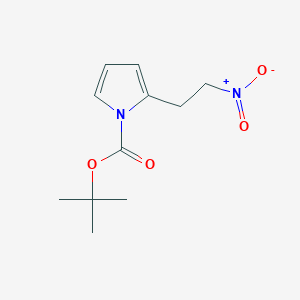

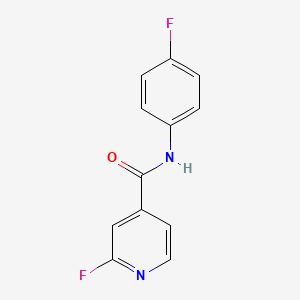
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
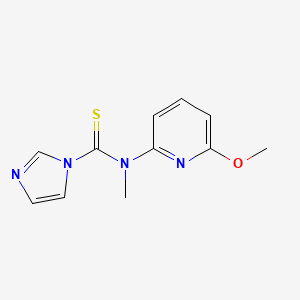
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

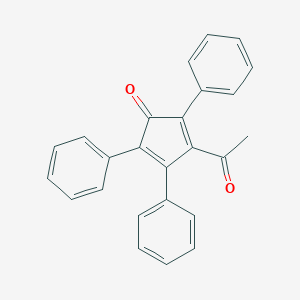
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
